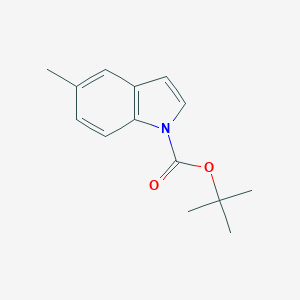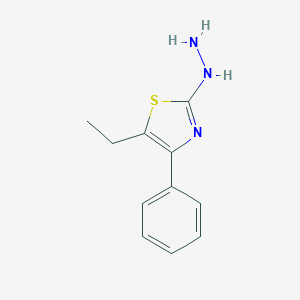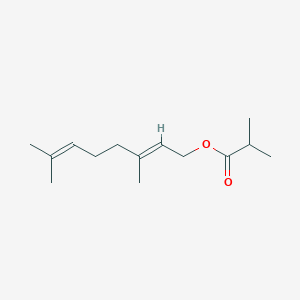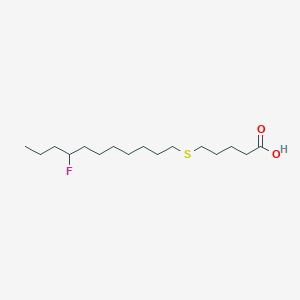![molecular formula C27H20Cl2N4O2S2 B149093 5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 139356-80-2](/img/structure/B149093.png)
5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound that has attracted attention in the scientific community due to its potential applications in diverse fields. This compound is also known as DTTZ and has a molecular formula of C30H22Cl2N4O2S2.
Mécanisme D'action
The mechanism of action of DTTZ is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses.
Effets Biochimiques Et Physiologiques
DTTZ has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses such as HIV and hepatitis C virus. In addition, DTTZ has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DTTZ has several advantages for lab experiments. It is easy to synthesize and has a high yield. In addition, it exhibits potent anti-tumor and anti-viral activity, making it a promising candidate for further research. However, DTTZ also has some limitations. It is highly toxic and can cause damage to normal cells. Therefore, caution must be taken when handling this compound.
Orientations Futures
There are several future directions for research on DTTZ. One area of interest is the development of more efficient and less toxic synthesis methods. Another area of research is the identification of the specific enzymes and proteins that DTTZ targets. This could lead to the development of more targeted and effective therapies for cancer and viral infections. Additionally, the potential use of DTTZ as a diagnostic tool for cancer and viral infections should be further explored.
Méthodes De Synthèse
The synthesis of DTTZ involves the reaction of 2,5-dichloroaniline, 2-methylbenzaldehyde, 4-phenyl-2-thiohydantoin, and ammonium acetate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified using column chromatography. The yield of DTTZ obtained through this method is around 60%.
Applications De Recherche Scientifique
DTTZ has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. In addition, DTTZ has also been investigated for its potential as a diagnostic tool for cancer and viral infections.
Propriétés
Numéro CAS |
139356-80-2 |
|---|---|
Nom du produit |
5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Formule moléculaire |
C27H20Cl2N4O2S2 |
Poids moléculaire |
567.5 g/mol |
Nom IUPAC |
5-[(2,5-dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C27H20Cl2N4O2S2/c1-16-7-5-6-10-23(16)32-24(34)19(14-30-21-13-18(28)11-12-20(21)29)25(35)33(27(32)36)26-31-22(15-37-26)17-8-3-2-4-9-17/h2-13,15,19,30H,14H2,1H3 |
Clé InChI |
ZJVFCLMBKUVSDO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C(C(=O)N(C2=S)C3=NC(=CS3)C4=CC=CC=C4)CNC5=C(C=CC(=C5)Cl)Cl |
SMILES canonique |
CC1=CC=CC=C1N2C(=O)C(C(=O)N(C2=S)C3=NC(=CS3)C4=CC=CC=C4)CNC5=C(C=CC(=C5)Cl)Cl |
Synonymes |
5-[[(2,5-dichlorophenyl)amino]methyl]-1-(2-methylphenyl)-3-(4-phenyl-1 ,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



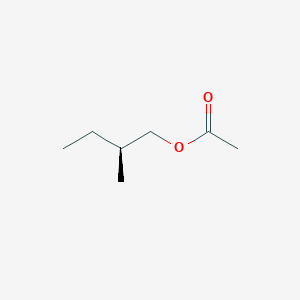

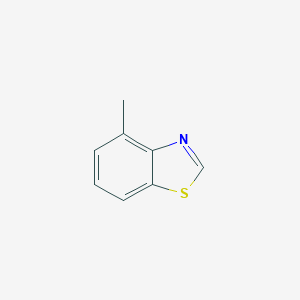
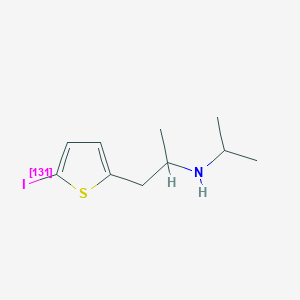
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)
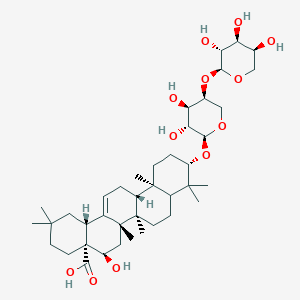

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)
![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)
